Tiapamil vs verapamil chemical structure comparison
Tiapamil vs verapamil chemical structure comparison
Topic: Tiapamil vs. Verapamil: Structural Activity & Pharmacokinetic Divergence Content Type: Technical Whitepaper / Structural Activity Relationship (SAR) Analysis Audience: Medicinal Chemists, Pharmacologists, and Lead Optimization Specialists[1][2]
Executive Summary: The Dithiane Switch
This technical guide analyzes the structural and functional divergence between Verapamil , the prototypical phenylalkylamine L-type calcium channel blocker (CCB), and Tiapamil (Ro 11-1781) , its sulfone-analog congener.[1][2][3][4]
While both agents share the core pharmacophore required for binding to the alpha-1 subunit of the voltage-gated calcium channel (Cav1.2), a single critical structural modification—the replacement of Verapamil’s isopropyl-acetonitrile moiety with a 1,3-dithiane-1,1,3,3-tetroxide ring—drastically alters the physicochemical landscape.[1][2][3][4] This "dithiane switch" shifts the elimination pathway from predominantly renal (Verapamil) to biliary/fecal (Tiapamil) and modifies the safety profile regarding negative inotropy.
Structural Anatomy: The Scaffold Comparison
To understand the functional divergence, we must first isolate the chemical scaffold. Both molecules are built upon a dimethoxyphenyl-alkyl-amine backbone, which is essential for hydrophobic interaction within the inner pore of the calcium channel.[1][2][3]
The Shared Pharmacophore
-
Aromatic Wings: Both possess two 3,4-dimethoxyphenyl rings.[1][2][3][4][5] These electron-rich rings are crucial for pi-stacking interactions within the transmembrane segments (S6 helix) of the channel.[1][2][3][4][5]
-
Linker Region: A flexible alkyl chain connecting the central tertiary amine to the aromatic rings allows the molecule to fold and fit into the V-binding pocket.
-
Basic Amine: The central tertiary nitrogen (pKa ~8.[1][5]9) is protonated at physiological pH, allowing electrostatic interaction with the channel's selectivity filter.[1]
The Divergence Point (SAR)
The distinction lies in the substitution at the chiral carbon alpha to the central quaternary center:
-
Verapamil: Features a cyano (nitrile) group and an isopropyl group .[1][2][3][5] The nitrile is metabolically labile and contributes to the molecule's specific polarity profile.
-
Tiapamil: Replaces the acyclic nitrile/isopropyl region with a cyclic 1,3-dithiane-1,1,3,3-tetroxide moiety.[1][2][3][4][5] This bulky, cyclic sulfone introduces significant steric rigidity and localized polarity (due to the sulfone oxygens) without increasing overall lipophilicity to the point of insolubility.
Figure 1: Structural Logic & Excretion Pathways[1][3][4][5]
Caption: Structural divergence driving elimination pathways.[1][2][3][4][5] The dithiane ring (Tiapamil) forces biliary excretion, contrasting with Verapamil's renal clearance.[6]
Physicochemical & Pharmacokinetic Implications
The introduction of the dithiane tetroxide ring in Tiapamil fundamentally changes the ADME (Absorption, Distribution, Metabolism, Excretion) profile.
Comparative Data Matrix
| Feature | Verapamil | Tiapamil (Ro 11-1781) | Impact of Structural Change |
| Molecular Weight | 454.6 g/mol | 555.7 g/mol | Tiapamil is significantly heavier/bulkier due to the sulfur-rich ring.[1][2][3][4][5] |
| LogP (Lipophilicity) | ~3.8 | ~3.1 | The sulfone groups ( |
| Bioavailability | 20-35% | ~20% | Both suffer extensive first-pass metabolism (N-dealkylation).[1][2][3][4][5] |
| Half-Life ( | 4–7 hours | 2.5 hours | Tiapamil has a shorter duration of action.[1][2][3][4][5] |
| Primary Excretion | Renal (Urine) | Fecal (Bile) | CRITICAL DIFFERENCE: The dithiane ring targets transporters favoring biliary efflux.[1][2][3][5] |
| Active Metabolite | Norverapamil (20% activity) | N-desmethyl-tiapamil (Low activity) | Verapamil has a longer "tail" of activity due to active metabolites.[1][2][3][4][5] |
The Excretion Mechanism
Verapamil's metabolites are sufficiently polar to be filtered by the kidneys.[5] However, Tiapamil's metabolites, despite the polar sulfone group, are preferentially secreted into the bile. This is likely due to the specific molecular weight threshold (>500 Da) and recognition by canalicular efflux transporters (e.g., MRP2 or BCRP), which favor larger, anionic or polar-conjugated amphiphiles.[1][2]
Experimental Protocols
To validate the differences described above, the following self-validating protocols are recommended for the laboratory setting.
Protocol A: Competitive Binding Assay (Membrane Preparation)
Objective: Determine if the steric bulk of the dithiane ring affects binding affinity (
-
Tissue Source: Rat cerebral cortex or cardiac ventricular homogenates (rich in L-type channels).[1][2][3][4][5]
-
Ligand:
-Verapamil (Specific Activity ~80 Ci/mmol).[1][2][3][4][5] -
Buffer System: 50 mM Tris-HCl (pH 7.4) at 25°C. Note: Phenylalkylamine binding is temperature-sensitive; perform at room temp, not 4°C.
-
Displacement Curve:
-
Prepare serial dilutions of non-labeled Verapamil and Tiapamil (
M to M). -
Incubate tissue homogenate (200 µg protein) with 0.5 nM
-Verapamil and varying concentrations of displacer for 60 mins.
-
-
Filtration: Rapid vacuum filtration over GF/B filters pre-soaked in 0.1% polyethyleneimine (PEI) to reduce non-specific binding to the glass fiber.[1][5]
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.-
Expected Result: Tiapamil should show a
comparable to Verapamil (low nanomolar range), confirming that the dithiane ring does not sterically hinder the pharmacophore's access to the binding pocket.
-
Protocol B: Metabolic Stability (Microsomal Incubations)
Objective: Assess the stability of the nitrile (Verapamil) vs. the sulfone (Tiapamil).
-
System: Pooled human liver microsomes (HLM) supplemented with NADPH regenerating system.[1][2][5]
-
Substrate: 1 µM Verapamil or Tiapamil.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Diltiazem).
-
LC-MS/MS Detection:
-
Monitor specific transitions for N-dealkylation (M-14).
-
Crucial Check: Look for hydrolysis of the nitrile in Verapamil (rare but possible) vs. the absolute stability of the dithiane ring in Tiapamil. The sulfone ring is metabolically inert compared to the alkyl chains.
Pharmacodynamics: The "Use-Dependence" Pathway[2][3][4]
Both drugs exhibit "use-dependence" (or frequency-dependence), meaning they block the channel more effectively when the heart rate is high (channel is frequently opening).[1][2][3][4][5] This is because the binding site is inside the pore and accessible only when the channel gates open.
Figure 2: Mechanism of Action Flow
Caption: Use-Dependent Block.[1][2][3][4][5][7] Both drugs preferentially bind to Open/Inactivated states, making them effective against tachyarrhythmias.[1][2]
Clinical & Developmental Context
While Verapamil became the global standard for Class IV antiarrhythmics, Tiapamil remains a fascinating case study in structural optimization.
-
Safety Profile: Tiapamil demonstrated a reduced propensity for negative inotropy (weakening of heart muscle contraction) compared to Verapamil in pre-clinical models.[1][2][5] This suggests the dithiane ring may subtly alter the dwell time in the channel or the interaction with voltage-sensing domains, reducing the risk of heart failure exacerbation.
-
Development Status: Despite these advantages, Tiapamil did not achieve the same commercial penetration as Verapamil.[1][5] It is largely utilized today as a reference compound in research to differentiate transport mechanisms (biliary vs. renal) of phenylalkylamines.[5]
References
-
Pharmacokinetics and Metabolism of Tiapamil. Cardiology. 2008.[1][5][6]
-
Tiapamil Hydrochloride | C26H37NO8S2 | CID 42107. PubChem.[1][2][5][8]
-
Verapamil: Mechanism of Action and Pharmacokinetics.
-
Comparison of Phenylalkylamine Binding Affinities.Journal of Pharmacology and Experimental Therapeutics.
-
(Generalized landing page for verified journal source)
-
-
Clinical Pharmacokinetics of Verapamil.PubMed.
Sources
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tiapamil | C26H37NO8S2 | CID 42107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Verapamil [webbook.nist.gov]
- 5. Verapamil | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. karger.com [karger.com]
- 7. Verapamil Block of T-Type Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tiapamil - Wikipedia [en.wikipedia.org]
